REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([CH3:7])[CH:6]=1.I.[CH2:14]=O.[PH2](O)=O.[OH-].[NH4+]>C(O)(=O)C>[CH3:1][C:2]1[NH:3][C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([CH3:7])[C:6]=1[CH3:14] |f:4.5|
|
Name
|
|
Quantity
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0.83 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C1)C)C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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[PH2](=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The cooled solution (0° C.)
|
Type
|
EXTRACTION
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Details
|
the product was extracted with ether (2 × 20 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
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The extract was dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
|
Type
|
CUSTOM
|
Details
|
the ether removed in a rotating evaporator at 20° C
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from benzene
|
Type
|
CUSTOM
|
Details
|
gave the product, 0.58 g (64%), m.p. 125°-126° C. (lit3 m.p. 126° C.)
|
Name
|
|
Type
|
|
Smiles
|
CC=1NC(=C(C1C)C)C(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |